molecular formula C9H7N3O3 B13140872 4-Methoxy-6-nitrocinnoline

4-Methoxy-6-nitrocinnoline

Cat. No.: B13140872
M. Wt: 205.17 g/mol
InChI Key: YPOUQJDHMMFELF-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitrocinnoline is an organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The presence of methoxy and nitro groups in this compound makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-nitrocinnoline typically involves the nitration of 4-methoxycinnoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 4-methoxycinnoline in concentrated sulfuric acid.
  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-nitrocinnoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methoxy-6-aminocinnoline.

    Substitution: Various substituted cinnoline derivatives.

    Oxidation: Oxidized cinnoline derivatives.

Scientific Research Applications

4-Methoxy-6-nitrocinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Contains similar functional groups but differs in the position of the nitro group.

    4-Methoxy-6-nitroquinazoline: Another heterocyclic compound with similar functional groups but a different ring structure.

Uniqueness

4-Methoxy-6-nitrocinnoline is unique due to its specific ring structure and the presence of both methoxy and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methoxy-6-nitrocinnoline

InChI

InChI=1S/C9H7N3O3/c1-15-9-5-10-11-8-3-2-6(12(13)14)4-7(8)9/h2-5H,1H3

InChI Key

YPOUQJDHMMFELF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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